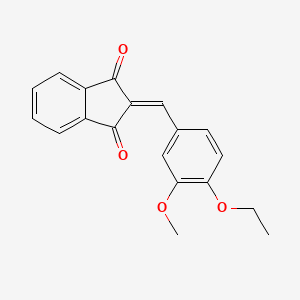
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one is a unique chemical compound with the molecular formula C6H8Cl3NO2 and a molecular weight of 232.495 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2,2,2-trichloro-1-hydroxyethyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The trichloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)pyrrolidin-2-one: This compound lacks the trichloro group and has different chemical and biological properties.
1-(2,2,2-Trichloro-1-hydroxyethyl)-1,2-dihydropyridin-2-one: This compound has a similar trichloro group but a different ring structure, leading to distinct reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties that make it valuable for various research applications.
Propiedades
Número CAS |
7042-60-6 |
|---|---|
Fórmula molecular |
C6H8Cl3NO2 |
Peso molecular |
232.5 g/mol |
Nombre IUPAC |
1-(2,2,2-trichloro-1-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h5,12H,1-3H2 |
Clave InChI |
KUAALAAHYIVINN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)




![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)
